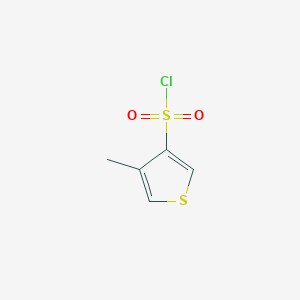
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine is a chemical compound with the molecular formula C8H14N6O6 and a molecular weight of 290.2334 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves several steps. One common method includes the nitrolysis of intermediates such as 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) and 1,3,5-trinitro-1,3,5-triazine (RDX) using a mixture of trifluoroacetic anhydride and 100% nitric acid . The reaction conditions must be carefully controlled to ensure the purity of the final product .
Análisis De Reacciones Químicas
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The acetyl groups can be substituted with other functional groups, modifying the compound’s reactivity and applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of high-energy materials and explosives
Mecanismo De Acción
The mechanism of action of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine can be compared with similar compounds such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high explosive properties.
1,3,5-Trinitro-1,3,5-triazine (RDX): Another high-energy material used in explosives.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
50850-26-5 |
|---|---|
Fórmula molecular |
C8H14N6O6 |
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
1-(5-acetyl-3,7-dinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C8H14N6O6/c1-7(15)9-3-11(13(17)18)5-10(8(2)16)6-12(4-9)14(19)20/h3-6H2,1-2H3 |
Clave InChI |
KFZNAQUHJDVURZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8717042.png)




![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)





![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)

